molecular formula C8H9F3N2O2 B10912327 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10912327
M. Wt: 222.16 g/mol
InChI Key: VIBDZLSFPQXTLK-UHFFFAOYSA-N
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Description

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H9F3N2O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyrazole derivative with a trifluoropropyl halide in the presence of a base such as potassium carbonate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, such as alcohols, aldehydes, and substituted pyrazoles.

Scientific Research Applications

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoropropyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the trifluoropropyl and carboxylic acid groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

5-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H9F3N2O2/c1-5-6(7(14)15)4-12-13(5)3-2-8(9,10)11/h4H,2-3H2,1H3,(H,14,15)

InChI Key

VIBDZLSFPQXTLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(F)(F)F)C(=O)O

Origin of Product

United States

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